2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid
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Overview
Description
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is a heterocyclic compound containing a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid typically involves the formation of the triazole ring followed by the introduction of the difluoroacetic acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The difluoroacetic acid group can then be introduced through a series of reactions involving halogenation and subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the difluoroacetic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. The difluoroacetic acid group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-2,2-difluoroacetic acid is unique due to the presence of both the triazole ring and the difluoroacetic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H7F2N3O2 |
---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
2-(2-ethyl-1,2,4-triazol-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-2-11-4(9-3-10-11)6(7,8)5(12)13/h3H,2H2,1H3,(H,12,13) |
InChI Key |
QMVLQYNJBICEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C(C(=O)O)(F)F |
Origin of Product |
United States |
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